molecular formula C7H8BrN3O2 B8458817 Methyl 5-amino-6-bromopyridin-2-ylcarbamate

Methyl 5-amino-6-bromopyridin-2-ylcarbamate

Cat. No.: B8458817
M. Wt: 246.06 g/mol
InChI Key: QZCDYYWTQDCTOG-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-bromopyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C7H8BrN3O2 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8BrN3O2

Molecular Weight

246.06 g/mol

IUPAC Name

methyl N-(5-amino-6-bromopyridin-2-yl)carbamate

InChI

InChI=1S/C7H8BrN3O2/c1-13-7(12)11-5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3,(H,10,11,12)

InChI Key

QZCDYYWTQDCTOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC(=C(C=C1)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 6-bromo-5-nitropyridin-2-ylcarbamate (700 mg, 2.5 mmol) in CH3OH (20 mL) was added NiCl2 (1.2 g, 5.1 mmol) and NaBH4 (300 mg, 7.6 mmol) successively at 0° C. The mixture was stirred for 20 seconds. The reaction mixture was diluted with water and extracted with EtOAc (20 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give methyl 5-amino-6-bromopyridin-2-ylcarbamate (600 mg, 96%). 1H NMR (400 MHz, CDCl3) δ 7.75 (d, J=8.4 Hz, 1H), 7.13 (brs, 1H), 7.09 (d, J=8.8 Hz, 1H), 3.81 (s, 3H).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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